molecular formula C7H13NO5 B14598810 2,2'-[(3-Hydroxypropyl)azanediyl]diacetic acid CAS No. 59881-64-0

2,2'-[(3-Hydroxypropyl)azanediyl]diacetic acid

Cat. No.: B14598810
CAS No.: 59881-64-0
M. Wt: 191.18 g/mol
InChI Key: UGCNGMZSWGWEES-UHFFFAOYSA-N
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Description

2,2’-[(3-Hydroxypropyl)azanediyl]diacetic acid is an organic compound with the molecular formula C8H15NO6. It is a derivative of diacetic acid, where the central nitrogen atom is bonded to a 3-hydroxypropyl group and two acetic acid moieties. This compound is known for its chelating properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(3-Hydroxypropyl)azanediyl]diacetic acid typically involves the reaction of 3-hydroxypropylamine with chloroacetic acid. The reaction is carried out in an aqueous medium under basic conditions, usually with sodium hydroxide as the base. The reaction proceeds through nucleophilic substitution, where the amine group of 3-hydroxypropylamine attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 2,2’-[(3-Hydroxypropyl)azanediyl]diacetic acid follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(3-Hydroxypropyl)azanediyl]diacetic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The acetic acid moieties can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the acetic acid moieties under basic or acidic conditions.

Major Products Formed

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the substituted derivatives of 2,2’-[(3-Hydroxypropyl)azanediyl]diacetic acid.

Scientific Research Applications

2,2’-[(3-Hydroxypropyl)azanediyl]diacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chelating agent to form stable complexes with metal ions, which are useful in various analytical and synthetic procedures.

    Biology: The compound is used in biochemical assays to study enzyme activities and metal ion interactions.

    Industry: The compound is used in the formulation of detergents and cleaning agents due to its chelating properties.

Mechanism of Action

The mechanism of action of 2,2’-[(3-Hydroxypropyl)azanediyl]diacetic acid primarily involves its ability to chelate metal ions. The nitrogen and oxygen atoms in the molecule coordinate with metal ions, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes or facilitate the transport of metal ions in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminediacetic acid (EDDA): Similar in structure but lacks the 3-hydroxypropyl group.

    Nitrilotriacetic acid (NTA): Contains three acetic acid moieties bonded to a central nitrogen atom.

    Iminodiacetic acid (IDA): Contains two acetic acid moieties bonded to a central nitrogen atom.

Uniqueness

2,2’-[(3-Hydroxypropyl)azanediyl]diacetic acid is unique due to the presence of the 3-hydroxypropyl group, which enhances its chelating properties and provides additional functionalization sites for further chemical modifications. This makes it more versatile compared to similar compounds like ethylenediaminediacetic acid and nitrilotriacetic acid.

Properties

IUPAC Name

2-[carboxymethyl(3-hydroxypropyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO5/c9-3-1-2-8(4-6(10)11)5-7(12)13/h9H,1-5H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCNGMZSWGWEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560318
Record name 2,2'-[(3-Hydroxypropyl)azanediyl]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59881-64-0
Record name 2,2'-[(3-Hydroxypropyl)azanediyl]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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